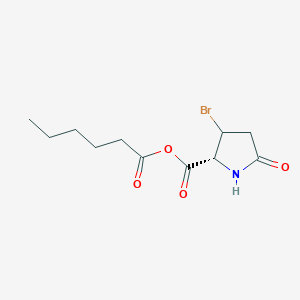

(2R)-3-Bromo-5-oxopyrrolidine-2-carboxylic hexanoic anhydride

Description

(2R)-3-Bromo-5-oxopyrrolidine-2-carboxylic hexanoic anhydride is a specialized organic compound combining a brominated pyrrolidine core with a hexanoic anhydride moiety. The stereochemistry at the 2-position (R-configuration) and the bromine substituent at the 3-position likely influence its reactivity and biological interactions. This compound’s structure suggests applications in medicinal chemistry (e.g., as a protease inhibitor precursor) or polymer science, where the anhydride group may participate in crosslinking or acylation reactions. However, direct references to this specific compound are absent in the provided evidence, necessitating extrapolation from structurally related anhydrides and their applications.

Properties

Molecular Formula |

C11H16BrNO4 |

|---|---|

Molecular Weight |

306.15 g/mol |

IUPAC Name |

hexanoyl (2R)-3-bromo-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C11H16BrNO4/c1-2-3-4-5-9(15)17-11(16)10-7(12)6-8(14)13-10/h7,10H,2-6H2,1H3,(H,13,14)/t7?,10-/m0/s1 |

InChI Key |

YIDWBKPQWJQLKL-MHPPCMCBSA-N |

Isomeric SMILES |

CCCCCC(=O)OC(=O)[C@@H]1C(CC(=O)N1)Br |

Canonical SMILES |

CCCCCC(=O)OC(=O)C1C(CC(=O)N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-Bromo-5-oxopyrrolidine-2-carboxylic hexanoic anhydride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . This reaction can be carried out by heating the reactants without a solvent or by refluxing in ethanol or isopropanol with a catalytic amount of glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-Bromo-5-oxopyrrolidine-2-carboxylic hexanoic anhydride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

(2R)-3-Bromo-5-oxopyrrolidine-2-carboxylic hexanoic anhydride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-3-Bromo-5-oxopyrrolidine-2-carboxylic hexanoic anhydride involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and receptors.

Comparison with Similar Compounds

Reactivity in Acylation and Derivatization

- Hexanoic Anhydride: Acylating Efficiency: High reactivity with hydroxyl and amino groups, as demonstrated in the derivatization of tobacco alkaloids (e.g., conversion of anabasine to hexanoic acid amides for improved chromatographic cleanup ). Steric Effects: The six-carbon chain balances reactivity and solubility, enabling efficient esterification without excessive hydrophobicity .

- Succinic/Glutaric Anhydrides :

- Propanoic Anhydride: The C3 chain offers intermediate properties, useful in synthesizing propanoyl dopamine adducts but less effective in conferring hydrophobicity to polymers compared to hexanoic anhydride .

Chromatographic and Analytical Utility

Hexanoic anhydride derivatives improve analyte volatility and detection sensitivity in GC-MS, as seen in its identification in phytochemical extracts (49.18% abundance in CFEA extract ). Comparatively, smaller anhydrides (e.g., acetic) are less effective in derivatizing long-chain analytes due to lower solubility in non-polar solvents .

Physicochemical Properties

| Property | Hexanoic Anhydride | Succinic Anhydride | Propanoic Anhydride |

|---|---|---|---|

| Molecular Weight | 230.3 g/mol | 118.09 g/mol | 130.14 g/mol |

| Solubility | Low in water | Moderate in water | Moderate in water |

| Melting Point | -10°C | 119°C | -43°C |

Research Findings and Limitations

- Hexanoic Anhydride in Drug Synthesis: Used to synthesize N-acyl dopamine adducts (e.g., HED), where its chain length optimizes adduct stability and bioavailability compared to glutaroyl or propanoyl derivatives .

Biological Activity

(2R)-3-Bromo-5-oxopyrrolidine-2-carboxylic hexanoic anhydride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer and antimicrobial properties, as well as its pharmacological implications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrolidine ring with a bromo substituent and an anhydride functional group, which is crucial for its biological activity. The molecular formula and weight are essential for understanding its interactions in biological systems.

Biological Activity Overview

Recent studies have highlighted the biological activities of 5-oxopyrrolidine derivatives, including (2R)-3-bromo-5-oxopyrrolidine-2-carboxylic hexanoic anhydride. These compounds have shown promising results in various biological assays.

Anticancer Activity

Research indicates that derivatives of 5-oxopyrrolidine, including the target compound, exhibit significant anticancer properties. A study evaluated the cytotoxic effects of these compounds on A549 human lung adenocarcinoma cells, revealing structure-dependent activity:

| Compound | IC50 (µM) | Effect on Non-Cancerous Cells |

|---|---|---|

| (2R)-3-Bromo-5-oxopyrrolidine-2-carboxylic hexanoic anhydride | 66 | Moderate |

| Cisplatin | 10 | High |

The above table illustrates that while the compound shows moderate cytotoxicity towards non-cancerous cells, it retains a more potent effect against cancer cells compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The antimicrobial efficacy of (2R)-3-Bromo-5-oxopyrrolidine derivatives has been assessed against multidrug-resistant pathogens. In vitro studies have demonstrated significant activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The following table summarizes the antimicrobial effectiveness:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound exhibits promising antimicrobial properties, especially against resistant strains, highlighting its potential as a therapeutic agent in infectious diseases .

The mechanism by which (2R)-3-Bromo-5-oxopyrrolidine exerts its effects is still under investigation. However, it is hypothesized that the bromo substituent enhances interaction with cellular targets, possibly through inhibition of specific enzymes or pathways involved in cell proliferation and survival.

Case Study 1: Anticancer Efficacy

In a controlled study involving A549 cells, treatment with (2R)-3-bromo-5-oxopyrrolidine resulted in a dose-dependent decrease in cell viability. The study utilized an MTT assay to evaluate cell proliferation post-treatment. Results indicated that at higher concentrations, the compound significantly reduced viability while maintaining lower toxicity towards normal cells.

Case Study 2: Antimicrobial Resistance

A clinical evaluation was performed on patients infected with MRSA strains resistant to conventional antibiotics. Patients were treated with formulations containing (2R)-3-bromo-5-oxopyrrolidine derivatives. The outcomes showed a reduction in bacterial load and improved clinical symptoms, suggesting effective management of resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.